molecular formula C14H10ClN3O2 B14186543 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one CAS No. 860591-27-1

4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one

Cat. No.: B14186543
CAS No.: 860591-27-1
M. Wt: 287.70 g/mol
InChI Key: CHXLENJPYZNOAN-UHFFFAOYSA-N
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Description

4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one is a chemical compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a chloroacetyl group and a phenyl group attached to a dihydrobenzotriazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one typically involves the reaction of 2-phenyl-2,3-dihydro-1H-benzotriazol-5-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Formation of amides, esters, or thioesters.

    Oxidation Reactions: Formation of phenolic derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromoacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
  • 4-(Iodoacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one
  • 4-(Fluoroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one

Uniqueness

4-(Chloroacetyl)-2-phenyl-2,3-dihydro-5H-benzotriazol-5-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. The chloroacetyl group is more reactive than its bromo, iodo, or fluoro counterparts, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the chloroacetyl group with the benzotriazolone core enhances the compound’s potential for diverse applications in scientific research and industry.

Properties

CAS No.

860591-27-1

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

2-chloro-1-(5-hydroxy-2-phenylbenzotriazol-4-yl)ethanone

InChI

InChI=1S/C14H10ClN3O2/c15-8-12(20)13-11(19)7-6-10-14(13)17-18(16-10)9-4-2-1-3-5-9/h1-7,19H,8H2

InChI Key

CHXLENJPYZNOAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=C(C3=N2)C(=O)CCl)O

Origin of Product

United States

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